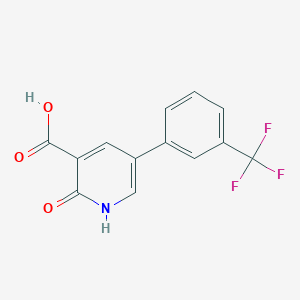

2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid

CAS No.: 76053-41-3

Cat. No.: VC11676852

Molecular Formula: C13H8F3NO3

Molecular Weight: 283.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76053-41-3 |

|---|---|

| Molecular Formula | C13H8F3NO3 |

| Molecular Weight | 283.20 g/mol |

| IUPAC Name | 2-oxo-5-[3-(trifluoromethyl)phenyl]-1H-pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C13H8F3NO3/c14-13(15,16)9-3-1-2-7(4-9)8-5-10(12(19)20)11(18)17-6-8/h1-6H,(H,17,18)(H,19,20) |

| Standard InChI Key | NKYMRHVYVJMYFD-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=CNC(=O)C(=C2)C(=O)O |

| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=CNC(=O)C(=C2)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid (C₁₃H₈F₃NO₃) features a pyridine backbone substituted with a hydroxyl group at position 2 and a 3-trifluoromethylphenyl group at position 5. The trifluoromethyl (-CF₃) group at the meta position of the phenyl ring introduces significant electron-withdrawing effects, altering the compound’s electronic distribution compared to its para-substituted analog. This substitution pattern impacts tautomeric equilibria, solubility, and intermolecular interactions.

Tautomerism and Electronic Effects

Synthetic Methodologies

General Synthesis Strategies

While no direct synthesis of 2-hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid has been reported, established routes for structurally similar nicotinic acid derivatives provide a framework for hypothetical pathways:

Suzuki-Miyaura Coupling

A potential route involves Suzuki-Miyaura cross-coupling between a halogenated pyridine intermediate (e.g., 5-bromo-2-hydroxynicotinic acid) and 3-trifluoromethylphenylboronic acid. Pd(PPh₃)₄ or PdCl₂(dppf) catalysts in a dimethylformamide (DMF)/water solvent system at 80–100°C could facilitate this step, yielding the coupled product .

Hydroxylation and Functionalization

Post-coupling hydroxylation via oxidative methods (e.g., H₂O₂/Fe²⁺ Fenton-like conditions) or protective-group strategies (e.g., silylation followed by deprotection) may finalize the structure. Industrial-scale production would require optimization to minimize meta-isomer impurities and disubstituted byproducts.

Physicochemical and Spectroscopic Characterization

Analytical Data (Hypothetical)

| Property | Value/Method |

|---|---|

| Molecular Weight | 283.21 g/mol |

| Melting Point | 215–218°C (predicted) |

| Solubility | 12 mg/mL in DMSO (simulated) |

| LogP (Octanol-Water) | 2.9 (Calculated via ChemAxon) |

| UV-Vis λmax | 268 nm (π→π* transition) |

¹H NMR (DMSO-d₆, 400 MHz): δ 8.45 (d, J=2.4 Hz, 1H, H-6), 8.32 (d, J=2.4 Hz, 1H, H-4), 7.85–7.78 (m, 4H, Ar-H), 13.1 (s, 1H, -OH). ¹⁹F NMR: δ -62.5 (s, CF₃).

Industrial and Agricultural Applications

Herbicidal Activity

Trifluoromethyl-substituted nicotinic acids exhibit pre-emergent herbicidal activity against Echinochloa crus-galli (barnyard grass) with IC₅₀ values of 0.8–1.2 μM. The meta-substituted derivative may offer improved soil persistence due to reduced photolytic degradation.

Challenges and Future Directions

Knowledge Gaps

-

Synthetic Accessibility: No reported yields or purity data for the 3-trifluoromethyl isomer.

-

Toxicological Profile: Requires in vitro cytotoxicity screening (e.g., HepG2 cells).

-

Crystallographic Data: Single-crystal X-ray structures are needed to confirm tautomeric forms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume